molecular formula C6H8N4O B12821132 N-(Pyrimidin-2-yl)acetohydrazide

N-(Pyrimidin-2-yl)acetohydrazide

Cat. No.: B12821132
M. Wt: 152.15 g/mol
InChI Key: IPBCXVGFWIVCDU-UHFFFAOYSA-N
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Description

N-(Pyrimidin-2-yl)acetohydrazide is a chemical compound that features a pyrimidine ring attached to an acetohydrazide moiety. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties . The presence of the acetohydrazide group further enhances its potential biological activities, making it a compound of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Pyrimidin-2-yl)acetohydrazide can be synthesized through the reaction of pyrimidine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(Pyrimidin-2-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

N-(Pyrimidin-2-yl)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Pyrimidin-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial virulence . Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

  • N-(Pyridin-2-yl)acetohydrazide
  • N-(Pyrimidin-4-yl)acetohydrazide
  • N-(Pyrimidin-5-yl)acetohydrazide

Comparison: N-(Pyrimidin-2-yl)acetohydrazide is unique due to its specific substitution pattern on the pyrimidine ring, which influences its chemical reactivity and biological activity. Compared to N-(Pyridin-2-yl)acetohydrazide, it exhibits different binding affinities and inhibitory effects on enzymes. The position of the pyrimidine ring nitrogen atoms also affects its interaction with molecular targets, making it distinct from other pyrimidine derivatives .

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

N-pyrimidin-2-ylacetohydrazide

InChI

InChI=1S/C6H8N4O/c1-5(11)10(7)6-8-3-2-4-9-6/h2-4H,7H2,1H3

InChI Key

IPBCXVGFWIVCDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=NC=CC=N1)N

Origin of Product

United States

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